1,3-Dimethylpyrazole-5-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

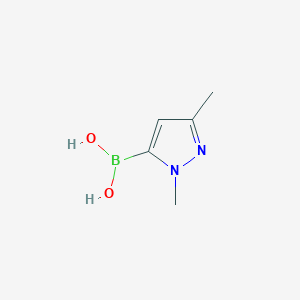

2D Structure

Properties

IUPAC Name |

(2,5-dimethylpyrazol-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BN2O2/c1-4-3-5(6(9)10)8(2)7-4/h3,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAAWPADCPXAWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN1C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460064 | |

| Record name | 1,3-Dimethylpyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847818-68-2 | |

| Record name | 1,3-Dimethylpyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylpyrazole-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dimethylpyrazole-5-boronic acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1,3-dimethylpyrazole-5-boronic acid, a versatile building block in modern medicinal chemistry. The guide delves into its synthesis, detailed characterization, and critical applications, with a particular focus on its role in the Suzuki-Miyaura cross-coupling reaction for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of commercially successful pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of molecules with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-infective agents. The introduction of a boronic acid functional group onto the pyrazole ring, specifically at the 5-position of the 1,3-dimethylated core, creates a highly valuable and versatile synthetic intermediate. This compound (CAS Number: 847818-68-2) and its pinacol ester derivative (CAS Number: 847818-79-5) are key reagents for introducing this important heterocyclic motif into complex molecules, primarily through the robust and efficient Suzuki-Miyaura cross-coupling reaction.[2] This guide will provide a detailed exploration of this essential compound.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of this compound is crucial for its effective use and handling.

| Property | Value | Source |

| CAS Number | 847818-68-2 | [3] |

| Molecular Formula | C₅H₉BN₂O₂ | [4] |

| Molecular Weight | 139.95 g/mol | [4] |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | Generic |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through a regioselective lithiation of the parent heterocycle, 1,3-dimethylpyrazole, followed by quenching with a borate ester. This method provides a direct and high-yielding route to the desired product.

Underlying Principles of the Synthetic Strategy

The choice of a lithiation-borylation sequence is dictated by the electronic nature of the 1,3-dimethylpyrazole ring. The C5 position is the most acidic proton on the pyrazole ring, making it susceptible to deprotonation by a strong organolithium base like n-butyllithium. This regioselectivity is crucial for the specific synthesis of the 5-boronic acid isomer. The subsequent reaction with a trialkyl borate, such as triisopropyl borate, followed by acidic workup, yields the target boronic acid.

Detailed Experimental Protocol

Materials:

-

1,3-Dimethylpyrazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1,3-dimethylpyrazole (1.0 equivalent) and anhydrous THF.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.05 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is then stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to slowly warm to room temperature overnight.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of 2M HCl at 0 °C until the solution is acidic (pH ~2). The mixture is then extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount for its successful application in subsequent reactions. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the two methyl groups (at the N1 and C3 positions) and the C4-proton of the pyrazole ring. The chemical shifts of these protons are influenced by the electron-donating nature of the methyl groups and the electron-withdrawing effect of the boronic acid moiety.

-

¹³C NMR: The carbon NMR spectrum will provide signals for all five carbon atoms in the molecule, including the two methyl carbons and the three pyrazole ring carbons. The carbon atom attached to the boron (C5) will typically appear at a characteristic downfield chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the mass-to-charge ratio of the molecular ion, confirming the elemental composition.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The primary application of this compound in drug discovery is its use as a coupling partner in the Suzuki-Miyaura reaction.[2] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyrazole ring and an aryl or heteroaryl halide, providing a highly efficient route to complex biaryl structures.

Mechanistic Considerations

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8] When using electron-rich heteroaryl boronic acids like this compound, certain mechanistic nuances should be considered:

-

Transmetalation Rate: The electron-rich nature of the pyrazole ring can influence the rate of transmetalation, a key step in the catalytic cycle.

-

Protodeborylation: A potential side reaction is the cleavage of the C-B bond by a proton source (protodeborylation), which leads to the formation of the parent 1,3-dimethylpyrazole. This can be minimized by careful control of reaction conditions, particularly the choice of base and solvent.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Validated Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl bromides.

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

Procedure:

-

Reaction Setup: To a Schlenk flask is added the aryl bromide, this compound, base, and palladium catalyst.

-

Degassing: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: The degassed solvent is added via syringe.

-

Heating: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Applications in Drug Discovery: A Look at the Landscape

While specific blockbuster drugs containing the this compound moiety are not yet prevalent, the pyrazole core is a key component in numerous approved drugs and clinical candidates. The ability to readily synthesize derivatives using this boronic acid makes it a highly valuable tool for lead optimization and the exploration of new chemical space. For instance, pyrazole-containing compounds have shown significant activity as inhibitors of kinases, cyclooxygenases (COX), and other important biological targets.[10] The strategic placement of substituents, facilitated by cross-coupling reactions with reagents like this compound, is a critical aspect of modern drug design.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its straightforward synthesis and utility in the robust Suzuki-Miyaura cross-coupling reaction make it an indispensable tool for medicinal chemists. As the demand for novel drug candidates with improved efficacy and safety profiles continues to grow, the strategic use of well-characterized and readily accessible building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 847818-68-2|(1,3-Dimethyl-1H-pyrazol-5-yl)boronic acid|BLD Pharm [bldpharm.com]

- 4. 1,3-dimethyl-1H-pyrazol-5-ylboronic acid - Structure, Synthesis, Properties [organoborons.com]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Dimethyl-1H-pyrazole-4-boronic acid,pinacol ester(1046832-21-6) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Yoneda Labs [yonedalabs.com]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

1,3-Dimethylpyrazole-5-boronic acid molecular weight

An In-Depth Technical Guide to 1,3-Dimethylpyrazole-5-boronic acid: Synthesis, Characterization, and Application in Cross-Coupling Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile heterocyclic building block crucial for modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind its synthesis, handling, and application. We will focus on the practical aspects of utilizing this reagent, ensuring that the protocols described are robust and self-validating through rigorous characterization.

Core Concepts and Physicochemical Properties

This compound is a key synthetic intermediate that marries the electronically distinct pyrazole ring with the versatile boronic acid functional group. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its favorable metabolic stability and ability to participate in hydrogen bonding.[1][2] The boronic acid moiety makes it an ideal partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of complex bi-aryl and heteroaryl systems.[3][4]

Key Physicochemical Data

A precise understanding of a reagent's fundamental properties is the bedrock of reproducible science. All quantitative data for this compound is summarized below.

| Property | Value | Source |

| Molecular Weight | 139.95 g/mol | [5][6] |

| Molecular Formula | C₅H₉BN₂O₂ | [5][6] |

| CAS Number | 847818-68-2 | [7] |

| Canonical SMILES | CN1N=C(C=C1C)B(O)O | [5] |

| InChIKey | RAAWPADCPXAWSK-UHFFFAOYSA-N | [5][6] |

Molecular Structure Diagram

Caption: Structure of this compound.

Synthesis and Characterization: A Self-Validating Workflow

The synthesis of boronic acids can be approached through several established methods.[8] For this compound, a common and reliable strategy involves the deprotonation of the parent heterocycle followed by quenching with a boron electrophile.

Proposed Synthetic Pathway

This pathway is based on well-established organometallic principles for the functionalization of heterocycles.

Caption: General workflow for synthesis.

Step-by-Step Synthesis Protocol

-

Expertise & Causality: The choice of n-Butyllithium (n-BuLi) is critical; it is a strong, non-nucleophilic base capable of deprotonating the C5 position of the pyrazole ring, which is the most acidic carbon proton. The reaction is performed at -78 °C (dry ice/acetone bath) to prevent side reactions and decomposition of the lithiated intermediate. Triisopropyl borate, B(OiPr)₃, is used as the boron source; its bulky ester groups prevent the formation of over-borylated products. The final acidic workup hydrolyzes the boronate ester to the desired boronic acid.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL) and 1,3-dimethylpyrazole (1.0 g, 10.4 mmol). Cool the solution to -78 °C.

-

Lithiation: Slowly add n-BuLi (1.6 M in hexanes, 7.2 mL, 11.5 mmol, 1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.

-

Borylation: To the lithiated species, add triisopropyl borate (2.9 mL, 12.5 mmol, 1.2 eq) dropwise. Allow the reaction to warm slowly to room temperature and stir overnight.

-

Workup and Isolation: Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethyl acetate/hexane mixture) to afford pure this compound.

Characterization for Structural Validation

-

Trustworthiness: Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic methods provides a self-validating system.

| Technique | Expected Observations |

| ¹H NMR | Two singlets for the two methyl groups (N-CH₃ and C-CH₃), a singlet for the pyrazole ring proton (C4-H), and a broad singlet for the boronic acid protons (-B(OH)₂), which may exchange with solvent. |

| ¹³C NMR | Resonances corresponding to the five carbon atoms of the molecule, including the two distinct methyl carbons and the three pyrazole ring carbons. |

| FT-IR | A broad O-H stretching band (around 3300 cm⁻¹), C-H stretching bands, and characteristic B-O stretching bands (around 1350 cm⁻¹). |

| Mass Spec (ESI) | The calculated exact mass is 140.0757 g/mol .[5] The observed mass spectrum should show a corresponding [M+H]⁺ or [M-H]⁻ ion. |

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions to forge a C(sp²)-C(sp²) bond with an aryl or heteroaryl halide.[9][10] This reaction is a cornerstone of modern drug discovery.[4]

Catalytic Cycle Overview

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Exemplary Protocol: Coupling with 4-Bromoanisole

-

Expertise & Causality: The choice of catalyst is paramount. A palladium(II) precatalyst like XPhos Pd G2 is often used because it readily forms the active Pd(0) species in solution.[10] The bulky, electron-rich XPhos ligand facilitates both the oxidative addition and the rate-limiting reductive elimination step, especially with challenging heterocyclic substrates.[10] A base, such as potassium carbonate (K₂CO₃), is required to activate the boronic acid by forming a more nucleophilic boronate species for transmetalation.[10][11] A mixed solvent system like dioxane/water ensures that both the organic substrates and the inorganic base are soluble.[11]

-

Reaction Setup: To a Schlenk tube, add this compound (70 mg, 0.5 mmol, 1.0 eq), 4-bromoanisole (112 mg, 0.6 mmol, 1.2 eq), potassium carbonate (K₂CO₃) (207 mg, 1.5 mmol, 3.0 eq), and XPhos Pd G2 (8 mg, 0.01 mmol, 2 mol%).

-

Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Heating: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue by column chromatography on silica gel to obtain the desired bi-aryl product.

Safety and Handling

Professional laboratory practice demands rigorous adherence to safety protocols. While specific toxicity data for this exact compound is limited, data from related pyrazoles and boronic acids should inform handling procedures.[12][13][14]

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[12][14] May cause respiratory irritation.

-

Precautions for Safe Handling:

-

Storage Conditions:

-

Store in a cool, dry, well-ventilated place.

-

Keep the container tightly closed to prevent degradation via oxidation or hydrolysis. Some boronic acids are prone to dehydration to form boroxines.

-

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in the strategic combination of a medicinally relevant pyrazole core and a synthetically versatile boronic acid handle. Its effective use in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of novel molecular architectures for drug discovery and materials science. By understanding the principles behind its synthesis, characterization, and application, researchers can confidently and reproducibly leverage this powerful building block to advance their scientific objectives.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. materials.alfachemic.com [materials.alfachemic.com]

- 6. 1,3-dimethyl-1H-pyrazol-5-ylboronic acid - Structure, Synthesis, Properties [organoborons.com]

- 7. biomall.in [biomall.in]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. combi-blocks.com [combi-blocks.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 1,3-Dimethylpyrazole-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 1,3-Dimethylpyrazole-5-boronic Acid

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, planar structure and the presence of nitrogen atoms make it a valuable scaffold for the synthesis of compounds with a wide range of biological activities. The boronic acid functionality serves as a key handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This allows for the incorporation of the 1,3-dimethylpyrazole moiety into complex molecular architectures, a common strategy in the development of novel therapeutic agents. This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, grounded in established chemical principles and best practices.

Core Synthesis Strategy: Regioselective Lithiation and Borylation

The most effective and widely employed strategy for the synthesis of this compound is a two-step process commencing with the regioselective deprotonation (lithiation) of 1,3-dimethylpyrazole, followed by quenching the resulting organolithium species with a suitable boron electrophile. The regioselectivity of the initial lithiation step is paramount to obtaining the desired 5-substituted isomer.

Mechanistic Considerations: The Key to Regiocontrol

The deprotonation of 1,3-dimethylpyrazole with a strong organolithium base, such as n-butyllithium (n-BuLi), can theoretically occur at the C4 or C5 position of the pyrazole ring. However, the C5 position is thermodynamically favored for deprotonation. This preference is attributed to the coordination of the lithium cation to the adjacent nitrogen atom (N1), which stabilizes the resulting carbanion at the C5 position. This chelation-assisted deprotonation directs the metallation to the desired position, ensuring the formation of the 5-lithiated intermediate as the major product.

Subsequent reaction of the 1,3-dimethyl-1H-pyrazol-5-yllithium intermediate with a trialkyl borate, typically triisopropyl borate (B(OiPr)₃), proceeds via a nucleophilic attack of the carbanion on the electrophilic boron atom. This forms a boronate ester intermediate, which upon acidic workup, hydrolyzes to yield the target this compound.

Figure 1: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with explanations for each critical step to ensure reproducibility and success.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Purity/Grade | Notes |

| 1,3-Dimethylpyrazole | C₅H₈N₂ | 96.13 | 1.0 g (10.4 mmol) | ≥98% | Ensure dryness. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | Anhydrous, <50 ppm H₂O | Distill from sodium/benzophenone ketyl immediately before use. |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 4.6 mL (11.4 mmol) | 2.5 M in hexanes | Titrate before use for accurate concentration. |

| Triisopropyl Borate | C₉H₂₁BO₃ | 188.07 | 2.9 mL (12.5 mmol) | ≥98% | Distill before use. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | 2 M aqueous solution | For workup. |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | As needed | Anhydrous | For extraction. |

| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | As needed | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | For drying. |

| Hexanes | C₆H₁₄ | 86.18 | As needed | Reagent grade | For purification. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | Reagent grade | For purification. |

Step-by-Step Methodology

Figure 2: Step-by-step workflow for the synthesis of this compound.

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen or argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

-

Initial Solution: To the flask, add 1,3-dimethylpyrazole (1.0 g, 10.4 mmol) and anhydrous THF (50 mL). Stir the solution until the pyrazole has completely dissolved.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.6 mL of a 2.5 M solution in hexanes, 11.4 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to yellow or orange is typically observed upon addition of n-BuLi. Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Borylation: To the cooled solution, add triisopropyl borate (2.9 mL, 12.5 mmol) dropwise via syringe over 15 minutes, again maintaining the temperature at -78 °C. The color of the reaction mixture may lighten upon addition of the borate.

-

Warming and Stirring: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir the solution at room temperature overnight (approximately 12-16 hours).

-

Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 2 M aqueous HCl until the pH of the aqueous layer is approximately 2. Vigorous stirring is essential during the quench.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine) (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a white to off-white solid.

-

Purification: The crude this compound can be purified by recrystallization. A suitable solvent system is a mixture of hexanes and ethyl acetate. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum. Alternatively, for more challenging purifications, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes may be employed.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic signals for the two methyl groups and the proton on the pyrazole ring. The chemical shifts will be influenced by the solvent used for analysis.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Troubleshooting and Field-Proven Insights

-

Low Yield: Low yields can often be attributed to moisture in the reaction. Ensure all glassware is rigorously dried and that anhydrous solvents are used. The concentration of the n-butyllithium solution should be accurately determined by titration prior to use, as its concentration can decrease over time.

-

Formation of Isomeric Impurities: While the C5 lithiation is thermodynamically favored, kinetic deprotonation at other positions can occur if the reaction is not allowed to equilibrate. Ensuring the lithiation is stirred for the recommended time at -78 °C is crucial.

-

Difficulty with Purification: Boronic acids can sometimes be challenging to purify by column chromatography due to their polarity and potential for dehydration on silica gel. Recrystallization is often the preferred method. If chromatography is necessary, using a deactivated silica gel or a different stationary phase like alumina may be beneficial.

Conclusion

The synthesis of this compound via regioselective lithiation and borylation is a robust and reliable method for accessing this valuable building block. Careful attention to anhydrous reaction conditions and precise control of stoichiometry are key to achieving high yields and purity. This in-depth guide provides the necessary details for researchers to successfully synthesize and utilize this important compound in their drug discovery and development endeavors.

An In-depth Technical Guide to the Solubility of 1,3-Dimethylpyrazole-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is not merely a physical property; it is a cornerstone of success.[1][2] A compound's ability to dissolve in a given solvent system dictates its suitability for chemical synthesis, purification, formulation, and ultimately, its absorption and bioavailability in a physiological setting.[3][4] More than 40% of new chemical entities are practically insoluble in water, a major hurdle for formulation scientists.[2]

1,3-Dimethylpyrazole-5-boronic acid stands at the intersection of two valuable chemical classes. The pyrazole ring is a well-established pharmacophore found in numerous therapeutic agents, while the boronic acid moiety is renowned for its utility in Suzuki-Miyaura cross-coupling reactions and as a key functional group in enzyme inhibitors.[5] The successful application of this promising building block is thus critically dependent on a thorough understanding of its solubility.

This guide addresses the current absence of published solubility data for this compound by providing a detailed roadmap for its experimental determination. We will delve into the unique chemical behaviors of boronic acids that complicate solubility measurements and present robust, step-by-step protocols that ensure data integrity and reproducibility.

Physicochemical Landscape: Understanding the Challenges

Before embarking on experimental determination, it is crucial to understand the inherent properties of this compound that influence its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉BN₂O₂ | [6][7] |

| Molecular Weight | 139.95 g/mol | [6][7] |

| Appearance | Typically a solid | N/A |

| Structure | [6][7] |

The Boronic Acid–Boroxine Equilibrium

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[8][9] This equilibrium is a critical, and often complicating, factor in solubility studies.[10]

3 R-B(OH)₂ (Boronic Acid) ⇌ (RBO)₃ (Boroxine) + 3 H₂O

The boroxine form is generally less polar and, consequently, often significantly less soluble in aqueous and polar organic solvents than the parent boronic acid.[11] The position of this equilibrium is highly dependent on the solvent's properties (particularly its ability to act as a hydrogen-bond acceptor), temperature, and water content.[8] This dynamic behavior means that what is being measured is the solubility of a mixture of species at equilibrium, which must be accounted for in experimental design and data interpretation.

Caption: Reversible equilibrium between the boronic acid monomer and its less soluble boroxine trimer.

The Role of the Pyrazole Heterocycle

The 1,3-dimethylpyrazole moiety contributes both polar (nitrogen atoms) and non-polar (methyl groups, aromatic ring) features to the molecule. This amphiphilic nature suggests that its solubility will be highly sensitive to the choice of solvent. While specific data is absent, the solubility behavior of related pyrazoles can offer clues for selecting an appropriate solvent range for initial screening.

Strategy for Enhanced Solubility: Pinacol Esters

A common strategy to circumvent the challenges of boronic acid instability and low solubility in organic solvents is to convert them into boronate esters, most commonly the pinacol ester.[12][13] These derivatives are generally more stable, less prone to dehydration, and exhibit enhanced solubility in a wider range of organic solvents.[13] Several suppliers offer the pinacol ester of this compound, which can be a valuable alternative for applications in organic synthesis.[14][15]

Experimental Determination of Thermodynamic Solubility

Given the lack of existing data, this section provides detailed, self-validating protocols for determining the thermodynamic (equilibrium) solubility of this compound. The gold-standard Isothermal Shake-Flask Method is presented as the primary protocol due to its reliability.[16][17] A higher-throughput Polythermal Method is also described as a complementary approach.

Prerequisite: Purity Assessment

Causality: The accuracy of any solubility measurement is fundamentally dependent on the purity of the starting material. Impurities can artificially inflate or depress apparent solubility. As commercial batches of this compound may not come with detailed analytical data, independent purity verification is a non-negotiable first step.

Protocol:

-

Visual Inspection: Note the color and physical form (e.g., crystalline, amorphous powder).

-

¹H NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆). Confirm that the observed signals match the expected structure of this compound and that integrals of impurity signals are minimal.

-

LC-MS Analysis: Use a high-resolution mass spectrometer to confirm the molecular weight and an HPLC/UPLC system to assess purity, reported as % area under the curve (AUC).

-

Water Content: Determine the water content using Karl Fischer titration, as excess water can influence the boroxine equilibrium.

Protocol 1: Isothermal Shake-Flask Method

This method measures the concentration of a saturated solution that has been allowed to reach equilibrium with an excess of the solid compound at a constant temperature.[18][19]

Materials:

-

This compound (purity >98%)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, acetone, tetrahydrofuran (THF), toluene)

-

Analytical balance, vortex mixer, orbital shaker with temperature control

-

2 mL glass vials with screw caps

-

0.22 µm syringe filters (PTFE for organic solvents, PVDF for aqueous)

-

HPLC or UPLC system with UV or MS detector

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a 2 mL glass vial. The goal is to have undissolved solid remaining at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Cap the vials tightly and place them in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C). Shake at a consistent speed (e.g., 250 rpm) for at least 24 hours.

-

Expert Insight: A 24-hour equilibration period is often sufficient, but for boronic acids, establishing that equilibrium has been reached by testing at multiple time points (e.g., 24, 48, and 72 hours) is recommended for the initial characterization.[20] The measured concentration should plateau.

-

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 1 hour to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean analysis vial.

-

Trustworthiness Check: Discard the first ~100 µL of filtrate to prevent errors from potential adsorption of the compound onto the filter membrane.

-

-

Dilution: Dilute the filtrate with a suitable solvent (usually the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method.[21][22] Determine the concentration by comparing the response to a standard calibration curve prepared with the same compound.

-

Calculation: Multiply the measured concentration by the dilution factor to obtain the final solubility value, typically reported in mg/mL or µg/mL. Convert to molarity (mol/L) using the molecular weight.

-

Solid Phase Analysis: After the experiment, recover the remaining solid from the vial. Dry it and analyze using a method like X-ray Powder Diffraction (XRPD) to confirm that no phase transformation (e.g., to a different polymorph or a salt with buffer components) occurred during the experiment.[23]

Protocol 2: Polythermal Method

This dynamic method involves heating a suspension of known concentration at a controlled rate and identifying the temperature at which all solid material dissolves (the clear point).[23][24] It is faster than the shake-flask method for screening multiple solvents but assumes dissolution kinetics are rapid.[23]

Materials:

-

Same as shake-flask, plus a device capable of controlled heating and in-situ turbidity or light scattering measurement (e.g., a Crystal16 instrument or similar).

Step-by-Step Methodology:

-

Sample Preparation: Prepare a series of vials, each containing a precisely known mass of the compound and a known mass or volume of a solvent. This creates suspensions of known mole fraction or concentration.

-

Heating Cycle: Place the vials in the instrument. Heat the samples at a slow, controlled rate (e.g., 0.5 °C/min).

-

Clear Point Detection: The instrument (or visual observation) monitors the turbidity of each suspension. The temperature at which the last solid particle dissolves is recorded as the dissolution temperature or "clear point".

-

Data Plotting: The solubility is plotted as a concentration (mole fraction, g/100g solvent, etc.) versus the measured dissolution temperature. This generates a solubility curve for each solvent.

Caption: A self-validating workflow for the Isothermal Shake-Flask solubility determination method.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different conditions.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Water | [Experimental Value] | [Calculated Value] | pH of saturated solution = X |

| PBS (pH 7.4) | [Experimental Value] | [Calculated Value] | Potential for salt formation |

| Methanol | [Experimental Value] | [Calculated Value] | |

| Acetonitrile | [Experimental Value] | [Calculated Value] | |

| Toluene | [Experimental Value] | [Calculated Value] | Likely low due to polarity mismatch |

| THF | [Experimental Value] | [Calculated Value] | Common solvent for Suzuki coupling |

When interpreting results, consider the solvent polarity, hydrogen bonding capacity, and potential for specific interactions (e.g., acid-base chemistry with buffers). A low solubility in non-polar solvents like toluene and higher solubility in polar protic or aprotic solvents would be expected.

Formulation Strategies for Poorly Soluble Boronic Acids

Should experimental data reveal low aqueous solubility, several formulation strategies can be employed, particularly in a drug development context.[25][26]

-

pH Adjustment: For ionizable compounds, modifying the pH of the formulation can significantly increase solubility.[26] The pKa of the pyrazole ring and the boronic acid will dictate the optimal pH range.

-

Co-solvents: Using water-miscible organic solvents (e.g., ethanol, propylene glycol) can increase the solubility of nonpolar drugs by reducing the overall polarity of the vehicle.[3]

-

Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule and increasing aqueous solubility.[25]

-

Particle Size Reduction: Micronization or nanocrystal technologies increase the surface area-to-volume ratio of the solid drug, which can enhance the dissolution rate according to the Noyes-Whitney equation.[25][26]

Conclusion

While specific solubility data for this compound remains to be published, this guide provides the necessary scientific framework and detailed experimental protocols for its rigorous determination. By understanding the unique challenges posed by the boronic acid-boroxine equilibrium and adhering to a self-validating workflow that includes initial purity assessment and final solid-phase analysis, researchers can generate high-quality, reliable solubility profiles. This data is indispensable for optimizing synthetic reactions, developing robust purification methods, and designing effective formulations, thereby unlocking the full potential of this valuable chemical entity in research and development.

References

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. 1,3-dimethyl-1H-pyrazol-5-ylboronic acid - Structure, Synthesis, Properties [organoborons.com]

- 7. materials.alfachemic.com [materials.alfachemic.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. Collection - The BoroxineâBoronic Acid Equilibrium - Journal of the American Chemical Society - Figshare [figshare.com]

- 11. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 13. Pinacol ester (dimethylphenylsilyl)boronic acid - Enamine [enamine.net]

- 14. usbio.net [usbio.net]

- 15. parchem.com [parchem.com]

- 16. scribd.com [scribd.com]

- 17. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 18. bioassaysys.com [bioassaysys.com]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. enamine.net [enamine.net]

- 21. pharmaguru.co [pharmaguru.co]

- 22. improvedpharma.com [improvedpharma.com]

- 23. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 26. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

A Technical Guide to the Spectroscopic Data of 1,3-Dimethylpyrazole-5-boronic acid

Introduction

1,3-Dimethylpyrazole-5-boronic acid is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its utility as a building block in organic synthesis is well-established, primarily owing to the versatile reactivity of the boronic acid moiety, which readily participates in Suzuki-Miyaura cross-coupling reactions.[1][2] This capability allows for the facile formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. The pyrazole core is a prevalent motif in many biologically active compounds, contributing to their pharmacological profiles.[1][3] A thorough understanding of the spectroscopic characteristics of this compound is paramount for its effective utilization in research and development, ensuring purity, confirming structural integrity, and monitoring reaction progress.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these data is presented with the insights of an experienced application scientist, focusing on the practical implications for researchers and professionals in drug development.

Molecular Structure and Key Features

The structure of this compound consists of a five-membered pyrazole ring with two nitrogen atoms, substituted with methyl groups at the 1 and 3 positions and a boronic acid group at the 5 position.

Molecular Formula: C₅H₉BN₂O₂[4][5]

Molecular Weight: 139.95 g/mol [4][5]

The presence of both a hydrogen bond donor (the B(OH)₂ group) and acceptor sites (the pyrazole nitrogens) influences its intermolecular interactions and, consequently, its spectroscopic behavior.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the two methyl groups and the lone proton on the pyrazole ring. The chemical shifts are influenced by the electron-withdrawing nature of the pyrazole ring and the boronic acid group.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| N-CH₃ | ~3.8 | Singlet | 3H |

| C-CH₃ | ~2.3 | Singlet | 3H |

| Pyrazole-H | ~6.2 | Singlet | 1H |

| B(OH)₂ | Broad Singlet | Variable | 2H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence the chemical shifts, particularly of the acidic B(OH)₂ protons.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K (25 °C).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Interpretation of ¹H NMR Data:

-

The downfield shift of the N-CH₃ protons compared to the C-CH₃ protons is due to the direct attachment to the electronegative nitrogen atom.

-

The pyrazole ring proton appears as a singlet, indicating no adjacent protons for coupling. Its chemical shift is in the aromatic region, though slightly upfield compared to typical benzene protons, reflecting the electronic nature of the heterocyclic ring.

-

The protons of the boronic acid hydroxyl groups often appear as a broad singlet due to chemical exchange with residual water in the solvent. The position of this peak is highly variable and can be confirmed by D₂O exchange, where the peak disappears.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

| Carbon | Expected Chemical Shift (ppm) |

| C=N (C5) | ~150 |

| C-CH₃ (C3) | ~145 |

| C-H (C4) | ~110 |

| N-CH₃ | ~37 |

| C-CH₃ | ~14 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Parameters:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more scans are typically required.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Similar to ¹H NMR processing.

Interpretation of ¹³C NMR Data:

-

The carbons of the pyrazole ring appear in the downfield region, characteristic of aromatic and heteroaromatic systems. The carbon attached to the boronic acid group (C5) is expected to be the most downfield due to the combined electron-withdrawing effects of the nitrogens and the boron atom.

-

The methyl carbons appear in the upfield region, with the N-CH₃ carbon being more downfield than the C-CH₃ carbon.

Caption: Correlation of NMR signals to molecular fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Key IR Absorptions for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Boronic Acid) | Stretching | 3200-3600 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850-3000 | Medium |

| C=N, C=C (Pyrazole Ring) | Stretching | 1500-1600 | Medium-Strong |

| B-O | Stretching | 1300-1400 | Strong |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal. For a KBr pellet, a few milligrams of the sample are ground with dry KBr and pressed into a thin, transparent disk.

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: A background spectrum is collected and subtracted from the sample spectrum.

Interpretation of IR Data:

-

The most prominent feature in the IR spectrum is the broad and strong absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the boronic acid group. The broadness is due to hydrogen bonding.

-

The sharp peaks in the 2850-3100 cm⁻¹ range correspond to the C-H stretching vibrations of the methyl groups and the pyrazole ring.

-

The absorptions in the 1500-1600 cm⁻¹ region are attributed to the C=N and C=C stretching vibrations within the pyrazole ring.

-

A strong band between 1300 and 1400 cm⁻¹ is indicative of the B-O stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation patterns.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): m/z = 139.95 (calculated for C₅H₉BN₂O₂)[4][5]

-

Common Fragments: Loss of water (H₂O), hydroxyl radicals (•OH), and potentially cleavage of the pyrazole ring or loss of methyl groups.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this compound, which will likely produce the protonated molecule [M+H]⁺ at m/z 140.96. Electron ionization (EI) can also be used, which would generate the molecular ion M⁺•.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements to confirm the elemental composition.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

References

1,3-Dimethylpyrazole-5-boronic acid safety and handling

An In-depth Technical Guide to the Safety and Handling of 1,3-Dimethylpyrazole-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 847818-68-2), a key building block in medicinal chemistry and organic synthesis. As a member of the pyrazole boronic acid family, this compound is instrumental in the construction of complex molecules through reactions like the Suzuki-Miyaura cross-coupling.[1][2] Its utility in creating potential drug candidates necessitates a thorough understanding of its safe handling to protect researchers and ensure experimental integrity.[3][4] This document, grounded in established safety protocols, offers a detailed framework for risk assessment, prudent laboratory practices, and emergency preparedness.

Section 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. While specific toxicity data for this compound is limited, information from structurally related compounds indicates that it should be handled as a substance that can cause skin, eye, and respiratory irritation.[5][6][7] Therefore, a cautious approach is mandated.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is critical for anticipating its behavior and implementing appropriate safety controls.

| Property | Value | Source(s) |

| CAS Number | 847818-68-2 | [8] |

| Molecular Formula | C₅H₉BN₂O₂ | [9][10] |

| Molecular Weight | 139.95 g/mol | [9][10] |

| Appearance | Solid | |

| InChI Key | RAAWPADCPXAWSK-UHFFFAOYSA-N | [9] |

| Solubility | Slightly soluble in water. | [11] |

| Storage Temperature | Store in a cool, dry place. | [11][12] |

GHS Hazard Profile (Inferred)

Based on data from analogous pyrazole and boronic acid derivatives, the following hazards should be anticipated.[7][12]

-

Skin Irritation: May cause skin irritation upon contact.[6]

-

Eye Irritation: May cause serious eye irritation.[6]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[7]

-

Acute Toxicity (Oral): May be harmful if swallowed.[6]

Framework for Risk Mitigation: The Hierarchy of Controls

The most effective safety strategies prioritize engineering controls and administrative policies over personal protective equipment (PPE). The following diagram illustrates this principle, which should guide all laboratory workflow designs involving this compound.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Section 2: Prudent Handling and Storage Protocols

Adherence to strict operational protocols is essential for the safe handling of this compound.

Engineering and Administrative Controls

-

Ventilation: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][13]

-

Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[5][14]

-

Work Practices: Minimize dust generation and accumulation during handling.[15] Avoid all personal contact, including inhalation of dust or vapors.[5] Do not eat, drink, or smoke in the laboratory.[5]

Step-by-Step Handling Procedure for Solid Compound

The causality behind this workflow is to contain the solid powder at every step, preventing its release into the laboratory environment and minimizing worker exposure.

Caption: Step-by-step workflow for the safe handling of solid this compound.

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Environment: Keep containers in a dry, cool, and well-ventilated place.[11][16]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[14][16]

Section 3: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used correctly in conjunction with engineering and administrative controls.

| Protection Type | Specific Recommendations | Rationale |

| Eye and Face | Chemical safety goggles are mandatory. A face shield is recommended if there is a risk of splashing.[5][17] | Protects eyes from dust particles and potential splashes.[13] |

| Hand | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves before use and change immediately upon contamination.[5][13] | Prevents skin contact and potential irritation. Proper glove removal is essential to avoid cross-contamination.[17] |

| Body | A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are mandatory.[13][17] | Protects skin from accidental spills and contact.[17] |

| Respiratory | For handling small quantities in a fume hood, respiratory protection may not be necessary. If dust is generated or engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[5][17] | Prevents the inhalation of the powdered compound, which can cause respiratory irritation.[17] |

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or release.

First-Aid Measures

Immediate action is critical in the event of an exposure.[8]

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][8]

-

Following Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation occurs.[6][8]

-

Following Eye Contact: Rinse cautiously with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[8]

-

Following Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8]

Spill Response Protocol

For a small spill of solid material, follow these steps:

-

Evacuate: Alert personnel in the immediate area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.[5]

-

Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[5][15]

-

Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[15]

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[5]

-

Report: Report the spill to the appropriate safety personnel.[5]

Caption: Emergency response flowchart for a chemical spill.

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8][18]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[16]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][16]

Section 5: Disposal Considerations

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5] Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[18][19] Do not let the chemical enter drains.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. chemicalbook.com [chemicalbook.com]

- 9. materials.alfachemic.com [materials.alfachemic.com]

- 10. 1,3-dimethyl-1H-pyrazol-5-ylboronic acid - Structure, Synthesis, Properties [organoborons.com]

- 11. 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 12. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

- 17. benchchem.com [benchchem.com]

- 18. echemi.com [echemi.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

Discovery and history of pyrazole boronic acids

An In-depth Technical Guide to the Discovery and History of Pyrazole Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of pyrazole boronic acids represents a significant advancement in medicinal chemistry and chemical biology. This class of compounds, characterized by the unique juxtaposition of a pyrazole ring and a boronic acid moiety, has garnered substantial attention for its potent and selective enzyme inhibitory properties. This guide provides a comprehensive overview of the discovery, historical development, synthetic evolution, and key applications of pyrazole boronic acids, with a particular focus on their role as serine protease inhibitors. We will delve into the mechanistic underpinnings of their activity, explore the structure-activity relationships that govern their potency, and provide detailed experimental protocols for their synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both a historical perspective and practical insights into this important class of molecules.

Table of Contents

-

Introduction: The Rise of a Privileged Scaffold

-

Early History and Discovery

-

Synthetic Strategies: From Concept to Scalable Routes

-

3.1. Foundational Synthetic Approaches

-

3.2. Step-by-Step Protocol: Synthesis of a Pyrazole Boronic Acid Derivative

-

-

Mechanism of Action: The Boron "Switch" in Enzyme Inhibition

-

Applications in Drug Discovery: Targeting Serine Proteases

-

5.1. Dipeptidyl Peptidase IV (DPP-4) Inhibitors for Diabetes

-

5.2. AmpC β-Lactamase Inhibitors for Combating Antibiotic Resistance

-

-

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

-

Future Directions and Outlook

-

References

Introduction: The Rise of a Privileged Scaffold

The fusion of a pyrazole ring system with a boronic acid functional group has given rise to a class of molecules with remarkable biological activity. Pyrazoles are well-established "privileged scaffolds" in medicinal chemistry, valued for their metabolic stability and ability to participate in a variety of non-covalent interactions with protein targets. Boronic acids, on the other hand, are unique in their ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues within the active sites of enzymes. The combination of these two moieties in pyrazole boronic acids has created a powerful platform for the design of potent and selective enzyme inhibitors, particularly targeting serine proteases. This guide will trace the trajectory of pyrazole boronic acids from their initial discovery to their current status as promising therapeutic agents.

Early History and Discovery

While the precise first synthesis of a simple pyrazole boronic acid is not extensively documented in a single seminal publication, the exploration of this class of compounds appears to have gained significant traction in the early to mid-2000s. The groundwork was laid by the broader interest in boronic acids as serine protease inhibitors, a field that had been developing for several decades. The key innovation was the recognition that the pyrazole scaffold could provide a versatile and effective framework for positioning the boronic acid warhead for optimal interaction with enzyme active sites. Early investigations were often driven by the need for novel inhibitors for enzymes implicated in diseases such as diabetes and bacterial infections. These initial studies demonstrated the potential of pyrazole boronic acids and set the stage for more extensive research into their synthesis and biological evaluation.

Synthetic Strategies: From Concept to Scalable Routes

The synthesis of pyrazole boronic acids has evolved from initial exploratory routes to more refined and scalable methodologies. A common and effective strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a halogenated pyrazole derivative and a diboron ester, followed by hydrolysis to yield the desired boronic acid.

Foundational Synthetic Approaches

The synthesis of pyrazole boronic acids often begins with the construction of a suitably functionalized pyrazole ring. One prevalent method involves the reaction of a 1,3-dicarbonyl compound with hydrazine to form the pyrazole core. Subsequent halogenation, typically bromination, at a specific position on the pyrazole ring provides a handle for the introduction of the boronic acid group. The Miyaura borylation reaction, which utilizes a palladium catalyst and a diboron reagent like bis(pinacolato)diboron (B2pin2), is a widely employed method for converting the pyrazole halide into the corresponding boronate ester. Finally, deprotection of the boronate ester, often under acidic conditions, affords the target pyrazole boronic acid.

The choice of protecting groups for the pyrazole nitrogen atoms is a critical consideration in the synthetic design. Protecting groups such as the p-methoxybenzyl (PMB) group can be used to direct the regioselectivity of certain reactions and can be removed under specific conditions to yield the free N-H pyrazole.

Caption: A generalized workflow for the synthesis of pyrazole boronic acids.

Step-by-Step Protocol: Synthesis of a Pyrazole Boronic Acid Derivative

The following is a representative, detailed protocol for the synthesis of a pyrazole boronic acid, based on methodologies reported in the literature.

Step 1: Synthesis of the Pyrazole Boronate Ester

-

To a solution of the starting bromo-pyrazole (1.0 eq) in a suitable solvent such as 1,4-dioxane, add bis(pinacolato)diboron (B2pin2, 1.1 eq) and potassium acetate (KOAc, 3.0 eq).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.03 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure pyrazole boronate ester.

Step 2: Hydrolysis to the Pyrazole Boronic Acid

-

Dissolve the purified pyrazole boronate ester (1.0 eq) in a mixture of acetone and 1 M hydrochloric acid (HCl).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, remove the acetone under reduced pressure.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrazole boronic acid.

-

The crude product can be further purified by recrystallization or preparative high-performance liquid chromatography (HPLC) if necessary.

Mechanism of Action: The Boron "Switch" in Enzyme Inhibition

The inhibitory activity of pyrazole boronic acids against serine proteases stems from the unique electrophilic nature of the boron atom. In the enzyme's active site, a catalytic serine residue acts as a nucleophile, attacking the electron-deficient boron atom of the pyrazole boronic acid. This results in the formation of a stable, reversible covalent bond, forming a tetrahedral boronate adduct that mimics the transition state of the natural substrate hydrolysis. The pyrazole scaffold plays a crucial role in orienting the boronic acid moiety for this interaction and in establishing additional non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with other residues in the active site, which contribute to the inhibitor's potency and selectivity.

Caption: The mechanism of serine protease inhibition by a pyrazole boronic acid.

Applications in Drug Discovery: Targeting Serine Proteases

The unique properties of pyrazole boronic acids have led to their exploration as inhibitors for a range of serine proteases involved in various diseases.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors for Diabetes

Dipeptidyl peptidase IV (DPP-4) is a serine protease that deactivates incretin hormones, which are involved in regulating blood glucose levels. Inhibition of DPP-4 is an established therapeutic strategy for the treatment of type 2 diabetes. Several studies have reported the development of potent and selective pyrazole boronic acid-based DPP-4 inhibitors. These compounds have demonstrated the ability to effectively lower blood glucose levels in preclinical models, highlighting their potential as antidiabetic agents.

AmpC β-Lactamase Inhibitors for Combating Antibiotic Resistance

Bacterial resistance to β-lactam antibiotics is a major global health threat, often mediated by the production of β-lactamase enzymes. AmpC β-lactamase is a serine protease that hydrolyzes and inactivates a broad spectrum of β-lactam antibiotics. Pyrazole boronic acids have emerged as promising inhibitors of AmpC β-lactamase. By inhibiting this enzyme, they can restore the efficacy of existing β-lactam antibiotics when used in combination therapy. This application showcases the potential of pyrazole boronic acids in addressing the urgent challenge of antimicrobial resistance.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The development of potent and selective pyrazole boronic acid inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed several key principles:

-

Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly impact binding affinity and selectivity. For example, bulky hydrophobic groups can occupy specific pockets in the enzyme's active site, leading to enhanced potency.

-

The N-H Moiety: The free N-H group on the pyrazole ring can act as a hydrogen bond donor, forming a crucial interaction with the backbone of the enzyme and contributing to the stability of the enzyme-inhibitor complex.

-

The Boronic Acid Group: While the boronic acid is the key "warhead," modifications to this group are generally less tolerated. However, the formation of boronate esters can be used as a prodrug strategy to improve pharmacokinetic properties.

| Modification | Effect on Activity | Rationale |

| Bulky hydrophobic substituent at C4 | Increased potency | Fills a hydrophobic pocket in the active site |

| Free N-H at N1 | Essential for high affinity | Acts as a hydrogen bond donor |

| Conversion to boronate ester | Prodrug potential | Improved membrane permeability and stability |

Future Directions and Outlook

Pyrazole boronic acids continue to be an exciting and fruitful area of research in drug discovery. Future efforts are likely to focus on:

-

Expanding the Target Space: Exploring the potential of pyrazole boronic acids as inhibitors for other classes of enzymes beyond serine proteases.

-

Improving Drug-like Properties: Optimizing the pharmacokinetic and pharmacodynamic profiles of these compounds to enhance their clinical translatability.

-

Developing Novel Synthetic Methodologies: Devising more efficient, cost-effective, and environmentally friendly synthetic routes to access a wider diversity of pyrazole boronic acid derivatives.

The versatility of the pyrazole scaffold, combined with the unique reactivity of the boronic acid moiety, ensures that pyrazole boronic acids will remain a prominent and impactful class of molecules in the ongoing quest for new and effective therapeutics.

Methodological & Application